![molecular formula C16H13NO5 B5587228 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID](/img/structure/B5587228.png)
4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID
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Overview
Description
4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID is a compound that belongs to the class of benzoic acids It is characterized by the presence of an acetoxy group and a benzamido group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID typically involves the acetylation of 4-hydroxybenzoic acid. The process includes the following steps :
Acetylation: 4-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of 50-60°C for about 15 minutes.
Precipitation: The reaction mixture is then cooled, and water is added to precipitate the product.
Recrystallization: The crude product is purified by recrystallization from ethanol-water mixture to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxy derivative. This hydroxy derivative can then interact with enzymes or proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Acetoxybenzoic Acid: Similar in structure but lacks the benzamido group.
4-Hydroxybenzoic Acid: The precursor in the synthesis of 4-[4-(ACETYLOXY)BENZAMIDO]BENZOIC ACID.
Benzoic Acid: The parent compound with a simpler structure.
Properties
IUPAC Name |
4-[(4-acetyloxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10(18)22-14-8-4-11(5-9-14)15(19)17-13-6-2-12(3-7-13)16(20)21/h2-9H,1H3,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZFIMUWJHUZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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